1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone
Description
1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone (CAS: 128641-91-8) is a pyrazole derivative with a molecular formula of C7H10N2O and a molar mass of 138.17 g/mol . Its structure features a pyrazole ring substituted with two methyl groups at the 3-position and an acetyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity is influenced by the electron-withdrawing acetyl group and the steric effects of the dimethyl substituents, making it a precursor for further functionalization .
Properties
CAS No. |
128641-91-8 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 |
IUPAC Name |
1-(3,3-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-4-8-9-7(6,2)3/h4H,1-3H3 |
InChI Key |
ZGSLELOKQDCHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=NC1(C)C |
Synonyms |
Ethanone, 1-(3,3-dimethyl-3H-pyrazol-4-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(3,3-dimethyl-3H-pyrazol-4-yl)ethanone and analogous pyrazole-based ethanones:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents on Pyrazole Ring | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | 3,3-dimethyl, 4-acetyl | Intermediate for bioactive molecules | |
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | 3,5-dimethyl, 4-acetyl | Similar mass but altered substituent positions; impacts hydrogen bonding | |
| Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone | C16H12N2O | 248.28 | 3-phenyl, 4-benzoyl | Herbicidal activity; bulkier structure reduces solubility | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | C23H24N4O | 384.47 | 3-phenyl, piperazinyl linker | Potential CNS activity due to piperazine moiety | |
| 1-{4-[3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone | C19H24N2O5 | 360.40 | Complex substituents (hydroxypropoxy, methoxy) | High molecular weight; likely pharmacological applications |
Key Observations:
- Substituent Positioning : The placement of methyl groups (e.g., 3,3-dimethyl vs. 3,5-dimethyl) alters steric hindrance and electronic effects. For instance, 3,5-dimethyl substitution (CAS 1123-48-4) may enhance hydrogen bonding compared to the 3,3-dimethyl isomer .
- Molecular Weight and Solubility: Bulky substituents (e.g., phenyl, piperazinyl) increase molecular weight and reduce solubility, as seen in phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (248.28 g/mol) .
- Functional Group Impact : Hydroxypropoxy and methoxy groups (e.g., in ) introduce polarity, improving water solubility and bioavailability compared to the parent compound.
Stability and Reactivity
- The 3,3-dimethyl substitution in the target compound provides steric protection to the pyrazole ring, enhancing thermal stability compared to unsubstituted analogs.
- Acetyl groups at the 4-position are susceptible to nucleophilic attack, enabling further derivatization (e.g., formation of oxadiazoles in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
